molecular formula C13H6ClF3N2O B1177751 2-Fluorooctanoyl-coa CAS No. 149542-22-3

2-Fluorooctanoyl-coa

Cat. No.: B1177751
CAS No.: 149542-22-3
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorooctanoyl-coa is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorooctanoyl-coa involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the nucleotide analog, followed by the introduction of the fluorooctanethioate moiety. Key reagents used in these steps include phosphorylating agents, protecting groups, and fluorinating agents. The reactions are often carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher efficiency and scalability. Purification steps, including chromatography and crystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Fluorooctanoyl-coa undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-Fluorooctanoyl-coa has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluorooctanoyl-coa involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate: Similar structure but lacks the fluorine atom, leading to different reactivity and biological activity.

    S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-chlorooctanethioate:

Uniqueness

The presence of the fluorine atom in 2-Fluorooctanoyl-coa imparts unique properties, such as increased stability and altered reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

149542-22-3

Molecular Formula

C13H6ClF3N2O

Molecular Weight

0

Synonyms

2-fluorooctanoyl-coenzyme A

Origin of Product

United States

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